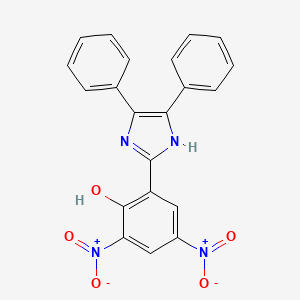![molecular formula C19H12Cl2N2O2 B15013264 N-[(E)-(3,4-dichlorophenyl)methylidene]-4'-nitrobiphenyl-4-amine](/img/structure/B15013264.png)
N-[(E)-(3,4-dichlorophenyl)methylidene]-4'-nitrobiphenyl-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3,4-DICHLOROPHENYL)-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}METHANIMINE is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a nitro-substituted biphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3,4-DICHLOROPHENYL)-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}METHANIMINE typically involves a multi-step process:
Formation of the Dichlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce dichloro substituents.
Nitration of Biphenyl: The biphenyl moiety is nitrated to introduce a nitro group at the desired position.
Condensation Reaction: The final step involves a condensation reaction between the dichlorophenyl intermediate and the nitro-substituted biphenyl under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and continuous flow processes to ensure scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(3,4-DICHLOROPHENYL)-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of amine-substituted biphenyl derivatives.
Substitution: Formation of substituted dichlorophenyl derivatives.
Aplicaciones Científicas De Investigación
(E)-1-(3,4-DICHLOROPHENYL)-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}METHANIMINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-1-(3,4-DICHLOROPHENYL)-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}METHANIMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-(3,4-DICHLOROPHENYL)-N-{4’-AMINO-[1,1’-BIPHENYL]-4-YL}METHANIMINE: Similar structure but with an amino group instead of a nitro group.
(E)-1-(3,4-DICHLOROPHENYL)-N-{4’-HYDROXY-[1,1’-BIPHENYL]-4-YL}METHANIMINE: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
(E)-1-(3,4-DICHLOROPHENYL)-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}METHANIMINE is unique due to the presence of both dichlorophenyl and nitro-substituted biphenyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H12Cl2N2O2 |
|---|---|
Peso molecular |
371.2 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenyl)-N-[4-(4-nitrophenyl)phenyl]methanimine |
InChI |
InChI=1S/C19H12Cl2N2O2/c20-18-10-1-13(11-19(18)21)12-22-16-6-2-14(3-7-16)15-4-8-17(9-5-15)23(24)25/h1-12H |
Clave InChI |
RYLUANKUUVRJLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])N=CC3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5,6-bis(1,3-benzodioxol-5-yl)-1,3,8-trioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoic acid](/img/structure/B15013201.png)
![4-bromo-2-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B15013203.png)
![2-Amino-5-hydroxy-8-[(Z)-[(4-methoxyphenyl)imino]methyl]-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile](/img/structure/B15013207.png)
![N-benzyl-6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B15013211.png)
![N-(2-bromo-4-methylphenyl)-4-(morpholin-4-yl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B15013213.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(2E)-butan-2-ylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15013218.png)

![N-(4-ethylphenyl)-2-[(6-{[(E)-(4-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15013234.png)
![N-cyclopropyl-2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B15013248.png)
![4-bromo-2-chloro-6-{(E)-[(4-methylphenyl)imino]methyl}phenol](/img/structure/B15013252.png)
![N'-[(1E)-1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-4-methyl-1H-1,2,3-triazol-5-YL]ethylidene]-2-fluorobenzohydrazide](/img/structure/B15013254.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2,2-bis(4-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B15013260.png)
![Ethyl 4-[2-(2-ethoxy-2-oxoethoxy)naphthalen-1-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15013270.png)
![N-(2,4-Dichlorophenyl)-2-[N-(2-methylphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B15013283.png)
